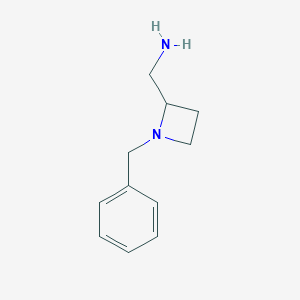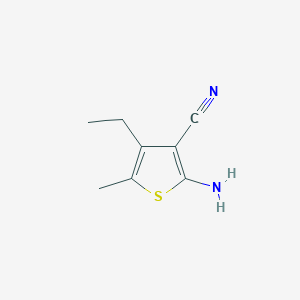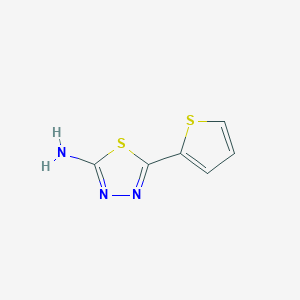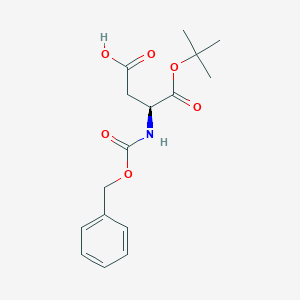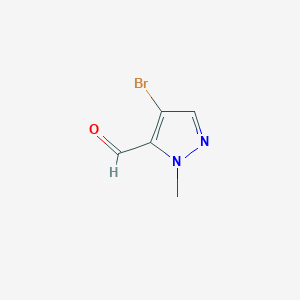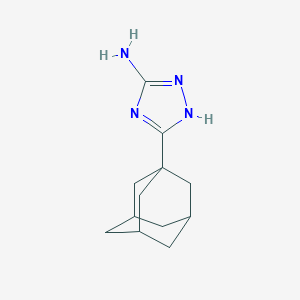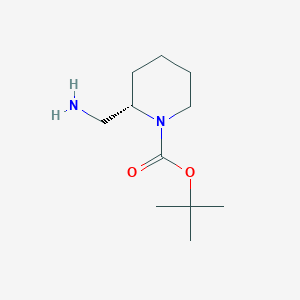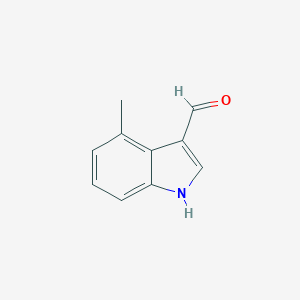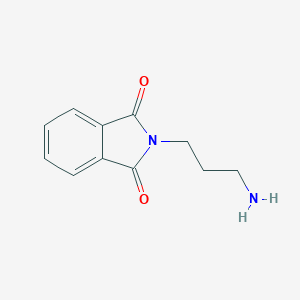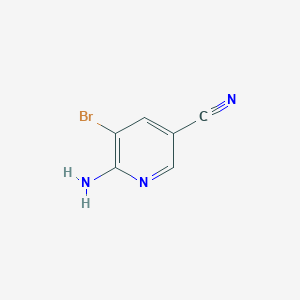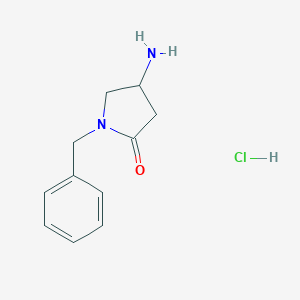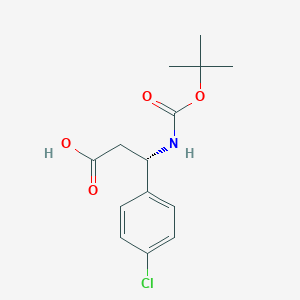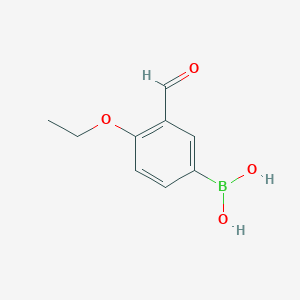
2-(1-Benzothien-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Benzothien-2-yl)pyrrolidine” is a chemical compound with the molecular formula C12H13NS and a molecular weight of 203.3 . It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle .
Molecular Structure Analysis
The structure of “2-(1-Benzothien-2-yl)pyrrolidine” is characterized by a pyrrolidine ring attached to a benzothiophene group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The boiling point of “2-(1-Benzothien-2-yl)pyrrolidine” is predicted to be 347.8±30.0 °C, and its density is predicted to be 1.178±0.06 g/cm3 .科学的研究の応用
Domino Reactions and Heterocyclic Compound Synthesis
One prominent application of related benzothienyl-pyrrolidine compounds is in the synthesis of complex heterocyclic structures through domino reactions. For example, Tolkunov et al. (2012) reported the synthesis of previously unknown benzothieno[2,3-c]pyridines and dihydro[1]benzothieno[2',3':3,4]pyrido[2,1-a]isoindol-5(7H)-ones using cyclization reactions in polyphosphoric acid (Tolkunov et al., 2012). This illustrates the role of benzothienyl-pyrrolidine derivatives in facilitating the construction of complex molecules with potential applications in materials science and pharmaceuticals.
Antibacterial and Antimycobacterial Activity
Another significant application is in the development of compounds with antibacterial and antimycobacterial activities. Belveren et al. (2017) described the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks showing promising antibacterial and antimycobacterial properties (Belveren et al., 2017). This research underscores the potential of benzothienyl-pyrrolidine derivatives in medicinal chemistry, particularly in designing new antibiotics.
Molecular Docking and Drug Design
Furthermore, compounds related to 2-(1-Benzothien-2-yl)pyrrolidine have been explored for their potential in drug design through molecular docking studies. Joshi et al. (2015) conducted pharmacophore hypothesis and Surflex-Docking studies on pyrrole derivatives as antitubercular agents, indicating the utility of these compounds in developing novel treatments for tuberculosis (Joshi et al., 2015). These studies highlight the role of benzothienyl-pyrrolidine derivatives in the early stages of drug discovery and development.
Synthesis of Complex Molecules
Additionally, research has demonstrated the use of benzothienyl-pyrrolidine derivatives in the synthesis of complex molecules with potential applications in various fields. For instance, the work by Amirnasr et al. (2002) on synthesizing and characterizing trans-[Co(III)(bpb)(amine)2]X complexes, where X=NCS, ClO4, with the structure of one such complex determined by X-ray crystallography, shows the application of these compounds in coordination chemistry and potentially in materials science (Amirnasr et al., 2002).
将来の方向性
Pyrrolidine derivatives, including “2-(1-Benzothien-2-yl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
2-(1-benzothiophen-2-yl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJFJEFPNFNWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298009 |
Source


|
| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzothien-2-yl)pyrrolidine | |
CAS RN |
524674-18-8 |
Source


|
| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

